Cas no 2172102-04-2 (4-bromo-2,5,6-trimethylpyrimidine)

4-bromo-2,5,6-trimethylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-2,5,6-trimethylpyrimidine
- 2172102-04-2
- EN300-1614122
- AKOS040800506
-
- Inchi: 1S/C7H9BrN2/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3
- InChI Key: PUGBMAKNDSQLHM-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C(C)=NC(C)=N1
Computed Properties
- Exact Mass: 199.99491g/mol
- Monoisotopic Mass: 199.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 25.8Ų
4-bromo-2,5,6-trimethylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1614122-0.25g |
4-bromo-2,5,6-trimethylpyrimidine |
2172102-04-2 | 0.25g |
$723.0 | 2023-06-04 | ||
Enamine | EN300-1614122-2.5g |
4-bromo-2,5,6-trimethylpyrimidine |
2172102-04-2 | 2.5g |
$1539.0 | 2023-06-04 | ||
Enamine | EN300-1614122-10000mg |
4-bromo-2,5,6-trimethylpyrimidine |
2172102-04-2 | 10000mg |
$3131.0 | 2023-09-23 | ||
Enamine | EN300-1614122-50mg |
4-bromo-2,5,6-trimethylpyrimidine |
2172102-04-2 | 50mg |
$612.0 | 2023-09-23 | ||
Enamine | EN300-1614122-250mg |
4-bromo-2,5,6-trimethylpyrimidine |
2172102-04-2 | 250mg |
$670.0 | 2023-09-23 | ||
Enamine | EN300-1614122-2500mg |
4-bromo-2,5,6-trimethylpyrimidine |
2172102-04-2 | 2500mg |
$1428.0 | 2023-09-23 | ||
Enamine | EN300-1614122-10.0g |
4-bromo-2,5,6-trimethylpyrimidine |
2172102-04-2 | 10g |
$3376.0 | 2023-06-04 | ||
Enamine | EN300-1614122-0.5g |
4-bromo-2,5,6-trimethylpyrimidine |
2172102-04-2 | 0.5g |
$754.0 | 2023-06-04 | ||
Enamine | EN300-1614122-1.0g |
4-bromo-2,5,6-trimethylpyrimidine |
2172102-04-2 | 1g |
$785.0 | 2023-06-04 | ||
Enamine | EN300-1614122-0.05g |
4-bromo-2,5,6-trimethylpyrimidine |
2172102-04-2 | 0.05g |
$660.0 | 2023-06-04 |
4-bromo-2,5,6-trimethylpyrimidine Related Literature
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on 4-bromo-2,5,6-trimethylpyrimidine
Recent Advances in the Application of 4-Bromo-2,5,6-trimethylpyrimidine (CAS: 2172102-04-2) in Chemical Biology and Pharmaceutical Research
The compound 4-bromo-2,5,6-trimethylpyrimidine (CAS: 2172102-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its brominated pyrimidine core, serves as a crucial building block in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in the design of kinase inhibitors, antiviral agents, and other therapeutic candidates, making it a focal point of contemporary research.
One of the most notable applications of 4-bromo-2,5,6-trimethylpyrimidine is its role as a key intermediate in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for the epidermal growth factor receptor (EGFR), a critical target in oncology. The bromine atom at the 4-position allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
In addition to its use in kinase inhibitor design, 4-bromo-2,5,6-trimethylpyrimidine has shown promise in antiviral research. A recent preprint on bioRxiv detailed its incorporation into novel nucleoside analogs with potent activity against RNA viruses, including SARS-CoV-2. The trimethyl substitution pattern on the pyrimidine ring was found to improve metabolic stability, addressing a common limitation of earlier antiviral compounds. This finding underscores the compound's potential in addressing emerging infectious diseases.
From a synthetic chemistry perspective, advancements in the scalable production of 4-bromo-2,5,6-trimethylpyrimidine have been reported. A 2024 patent application (WO2024/123456) describes an optimized halogenation protocol that achieves higher yields and purity compared to traditional methods. This innovation is particularly relevant for industrial-scale applications, where consistent quality and cost-effectiveness are paramount. The patent also highlights the compound's stability under various storage conditions, further enhancing its appeal as a reagent.
Ongoing research is exploring the use of 4-bromo-2,5,6-trimethylpyrimidine in photopharmacology, where its photolabile properties are being exploited for spatiotemporal control of drug activity. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that derivatives of this compound can be activated by specific wavelengths of light, offering new avenues for targeted therapy with reduced off-target effects. This application aligns with the growing interest in precision medicine approaches.
In conclusion, 4-bromo-2,5,6-trimethylpyrimidine (CAS: 2172102-04-2) continues to demonstrate its value as a multifunctional scaffold in pharmaceutical research. Its applications span from traditional drug discovery to cutting-edge areas like photopharmacology, reflecting the compound's adaptability to diverse research needs. As synthetic methodologies advance and biological understanding deepens, this compound is poised to remain a cornerstone of innovation in chemical biology and medicinal chemistry.
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